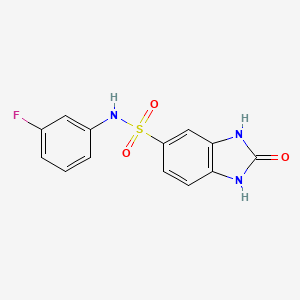

N-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves starting from saccharin as a precursor. For instance, the preparation of 2-(o-sulfamoylphenyl)benzimidazole involves coordinating ligand to divalent transition metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) to yield complexes with varying geometries around the metal centers. These processes are characterized by elemental analysis, conductivity measurements, magnetic susceptibility, FT-IR, and NMR spectroscopy, with molecular structures determined by X-ray diffraction analysis (Ashraf et al., 2016).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including N-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, often reveals complex interactions and coordination patterns, especially when forming metal complexes. The X-ray crystallographic analyses of these compounds indicate that benzimidazole acts as a bidentate chelating ligand through specific nitrogen atoms, leading to structures with tetrahedral, square planar, or octahedral geometries around metal centers, depending on the metal and the ligands involved (Ashraf et al., 2016).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including coordination to metals, regioselective transannulation, and reactions with sulfonyl chlorides or chloroformates to produce sulfonamides and carbamates. These reactions are influenced by the nature of substituents on the benzimidazole ring and the conditions under which the reactions are carried out. The antimicrobial activity of these compounds is a notable chemical property, with some derivatives showing potent activity against bacterial strains (Janakiramudu et al., 2017).

Physical Properties Analysis

The physical properties of benzimidazole derivatives are significantly influenced by their molecular structure. These compounds typically exhibit strong UV absorption due to the presence of conjugated systems, making them useful in photophysical studies and potential applications in photodynamic therapy. The solubility and stability of these compounds in various solvents can be tailored by substituting different functional groups on the benzimidazole ring, which also affects their melting points and crystallinity (Alvarez-Gallego et al., 2007).

Chemical Properties Analysis

The chemical properties of N-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide and related benzimidazole sulfonamides encompass a broad spectrum of biological activities, including antimicrobial, anticancer, and potential antitubercular activities. These activities are attributed to the ability of these compounds to interact with biological targets through hydrogen bonding, π-π stacking, and metal coordination, which can be explored through molecular docking studies to predict the affinity and orientation of these compounds at active sites of enzymes or receptors (Zhang et al., 2017).

Eigenschaften

IUPAC Name |

N-(3-fluorophenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3O3S/c14-8-2-1-3-9(6-8)17-21(19,20)10-4-5-11-12(7-10)16-13(18)15-11/h1-7,17H,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGLFOCPUREIMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~5~-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-5-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dimethoxy-6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one](/img/structure/B5651490.png)

![N-[(1-methylpiperidin-3-yl)methyl]-6-oxo-N-(2-phenylethyl)-1,6-dihydropyridine-2-carboxamide](/img/structure/B5651500.png)

![3-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5651507.png)

![8-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5651513.png)

![2-ethyl-N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5651522.png)

![4-{[(3S*,4R*)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]carbonyl}-7-fluoroquinolin-2(1H)-one](/img/structure/B5651527.png)

![N-(2,3-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5651538.png)

![2-[(2-carboxyethyl)sulfinyl]benzoic acid](/img/structure/B5651546.png)

![(3R*,4S*)-4-cyclopropyl-1-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5651576.png)

![N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5651588.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5651593.png)